molecular formula C21H21N3O4 B2500844 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide CAS No. 922044-74-4

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide

Cat. No. B2500844
CAS RN: 922044-74-4
M. Wt: 379.416
InChI Key: UCDOBQVVYNGHKY-UHFFFAOYSA-N
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Description

The compound "N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The 1,3,4-oxadiazole derivatives are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential as therapeutic agents.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic organic acids that are converted into esters, followed by hydrazides, and finally cyclized to form the 1,3,4-oxadiazole ring. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves the conversion of phenyl acetic acid into its ester, then to hydrazide, and cyclization in the presence of carbon disulfide (CS2) to afford the 1,3,4-oxadiazole-2-thiol . Similar synthetic strategies are employed in the synthesis of other derivatives, as seen in the papers provided .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using various spectral techniques, including mass spectrometry (MS), infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis (CHN). These techniques provide detailed information about the molecular framework and the substitution pattern on the 1,3,4-oxadiazole ring .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring and the presence of other functional groups in the molecule. For example, the presence of a sulfanyl group can facilitate further reactions, such as the formation of thioethers . The reactivity of these compounds is also explored in the context of their biological activity, where they are screened against various enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. These properties are crucial for determining the compound's suitability for biological applications and its potential as a therapeutic agent. The spectral data obtained from the analysis also provide insights into the electronic properties of the molecules, which are important for understanding their interaction with biological targets .

Scientific Research Applications

Chemoselective Insertion Studies

Research by Mlostoń, Kania, and Heimgartner (2009) explored the chemoselective insertion of dimethoxycarbene into N-H bonds of thiolactams, showcasing the synthetic utility of 1,3,4-oxadiazoles in creating N-(dimethoxy)methyl derivatives through a postulated reaction mechanism involving intermediate ion pairs or complexes. This study underscores the versatility of oxadiazole derivatives in synthetic organic chemistry, particularly in the modification of nitrogen-containing compounds (Mlostoń, Kania, & Heimgartner, 2009).

Synthesis and Biological Evaluation

Another study focused on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their potential as antibacterial agents. The research demonstrated that modifications on the oxadiazole moiety could lead to compounds with significant antibacterial activity, suggesting the applicability of such compounds in developing new antibacterial agents (Siddiqui et al., 2014).

Antioxidant and Antitumor Activities

The antioxidant and antitumor potentials of 1,3,4-oxadiazole derivatives have been explored in various studies. For instance, compounds synthesized from 4-chlorobenzoic acid demonstrated promising α-glucosidase inhibitory activity, indicating their potential as drug leads for managing diabetes-related disorders. Molecular modeling and ADME predictions further supported the biological activities of these compounds (Iftikhar et al., 2019).

Structural and Bioactivity Studies

Research on the structural aspects and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives has also been conducted, revealing their antiproliferative activities against cancer cells. Such studies contribute to understanding the structural requirements for bioactive compounds, potentially guiding the design of new therapeutic agents (Jin et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been studied as potential therapeutic agents for alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases . Cholinesterase inhibitors work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, these compounds increase the concentration of acetylcholine, a neurotransmitter involved in memory and learning, which is often deficient in Alzheimer’s disease patients.

Biochemical Pathways

Based on the known action of similar compounds, it can be inferred that this compound may affect the cholinergic pathway by inhibiting the breakdown of acetylcholine .

Pharmacokinetics

It’s worth noting that similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit antibacterial activity and moderate enzyme inhibitory potential . These effects could potentially result in the inhibition of bacterial growth and the modulation of enzymatic activity in the body.

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-3-4-14(2)16(9-13)12-19(25)22-21-24-23-20(28-21)11-15-5-6-17-18(10-15)27-8-7-26-17/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDOBQVVYNGHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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